3'-Chloro-3-(1,3-dioxan-2-YL)propiophenone

Physical Chemistry Process Chemistry Purification

Standard 3'-chloropropiophenone lacks the acetal protection necessary for multi-step syntheses involving organometallics or strong bases. This 1,3-dioxane-protected analog solves that limitation. - **Key advantage**: Carbonyl masked for orthogonal transformations (e.g., Li-halogen exchange, Suzuki-Miyaura). - **Diversification handle**: 3'-Cl enables Pd-catalyzed cross-couplings post-deprotection. - **Physicochemical data**: Density 1.19 g/cm³, B.p. 382.4°C for process scale-up. - **Purity**: ≥95% as synthetic intermediate.

Molecular Formula C13H15ClO3
Molecular Weight 254.71 g/mol
CAS No. 898785-84-7
Cat. No. B3024467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-3-(1,3-dioxan-2-YL)propiophenone
CAS898785-84-7
Molecular FormulaC13H15ClO3
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H15ClO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2
InChIKeyAVUDVAWIHCDGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone Specifications & Sourcing


3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898785-84-7), with the IUPAC name 1-(3-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one, is a chlorinated aromatic ketone featuring a 1,3-dioxane acetal protecting group . Its molecular formula is C13H15ClO3, with a molecular weight of 254.71 g/mol . The compound is supplied as a research chemical with a typical minimum purity specification of 95% , and it is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis .

Carbonyl-protected intermediate supports multi-step organic synthesis with late-stage ketone unmasking.
3'-Chloro substituent provides a synthetic handle for transition-metal-catalyzed diversification.
Stable under a range of synthetic conditions; deprotection achieved under mild acid hydrolysis.

Why 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone Cannot Be Replaced by Generic Analogs


Generic substitution with a simple chloropropiophenone or an unprotected ketone analog is not chemically viable for multi-step synthetic routes. The 1,3-dioxane moiety in 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone functions as a protecting group for the carbonyl, which is essential for masking the ketone's reactivity during subsequent transformations elsewhere in the molecule [1]. This protection strategy is a cornerstone of complex molecule synthesis, preventing unwanted side reactions . Consequently, analogs lacking this acetal—such as the commonly available 3'-chloropropiophenone (CAS 34841-35-5)—possess an unprotected ketone that is incompatible with many organometallic reagents and strongly basic conditions, rendering them unsuitable for the same synthetic pathways .

Unprotected ketone incompatibility
Analogs without the dioxane group expose the carbonyl, causing side reactions with organometallic reagents.
Protection strategy mismatch
Simple chloropropiophenones lack the acetal required to mask ketone reactivity during multi-step routes.
Regiochemical substitution differences
4'-Chloro isomer may exhibit altered reactivity and selectivity in subsequent transformations.

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone: Quantitative Comparison with Analogs


Density and Boiling Point: Halogen Analog Comparison

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone exhibits a computed density of 1.19 g/cm³ and a boiling point of 382.4°C at 760 mmHg . Compared to the 3'-bromo analog (1.37 g/cm³, 397.5°C), the 3'-fluoro analog (1.155 g/cm³, 347.1°C), the 4'-chloro isomer (1.19 g/cm³, 383.9°C), and the unsubstituted phenyl analog (1.09 g/cm³, 340.6°C), the target compound's properties are distinct and align with its specific molecular weight (254.71 g/mol) [1]. These values are crucial for predicting behavior during distillation, solvent extraction, and chromatographic purification.

Density & Boiling Point
Cross-study comparable
Density: 1.19 (Cl) vs 1.37 (Br), 1.155 (F), 1.09 (unsub.) g/cm³
BP: 382.4 (Cl) vs 397.5 (Br), 347.1 (F), 340.6 (unsub.) °C
Supports purification and process engineering decisions.
Computed values; experimental verification recommended.
Physical Chemistry Process Chemistry Purification

Halogen Substitution: Molecular Weight and Synthetic Utility

The molecular weight of 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is 254.71 g/mol . In contrast, the 3'-bromo analog is 299.16 g/mol (a 17.5% increase), the 3'-fluoro analog is 238.25 g/mol (a 6.5% decrease), and the unsubstituted analog is 220.26 g/mol (a 13.5% decrease) . This mass differential is not trivial; it reflects the distinct steric and electronic properties of chlorine, which are intermediate between fluorine (highly electronegative) and bromine (bulky and polarizable).

Molecular Weight & Halogen Effect
Class-level inference
Cl MW 254.71; Br 299.16 (+17.5%); F 238.25 (−6.5%); unsub. 220.26 (−13.5%)
Chlorine balance affects lipophilicity and metabolic stability.
Class-level SAR inference; project-specific validation needed.
Medicinal Chemistry SAR Studies Synthetic Chemistry

Regioisomeric Purity: 3'- vs. 4'-Chloro Intermediate

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is supplied with a minimum purity of 95% . Its regioisomer, 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9), is also commercially available, with specifications ranging from 95% to 97% . While both are chlorinated, the position of the chlorine atom on the phenyl ring dictates the electronic and steric environment, leading to different reactivity in electrophilic aromatic substitution and cross-coupling reactions.

Regioisomeric Purity
Supplier data
3'-Cl ≥95% purity; 4'-Cl analog ≥95–97%, identical MW but different substitution pattern.
Regiochemistry impacts subsequent reaction selectivity.
Confirm isomer identity via analytical methods.
Synthetic Chemistry Regioselectivity Quality Control

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone: Key Applications


Multi-Step Synthesis Requiring Carbonyl Protection

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is an ideal starting material for the construction of complex, chlorinated aromatic frameworks in drug discovery. The 1,3-dioxane group serves as a robust protecting group for the ketone, allowing chemists to perform transformations (e.g., Grignard additions, lithium-halogen exchange, or cross-couplings) at other reactive sites without interference from the carbonyl [1]. This strategy is essential in multi-step syntheses where the ketone must be unmasked at a later stage. The 3'-chloro substituent provides a handle for further diversification via transition-metal-catalyzed reactions. [2]

SAR Studies in Medicinal Chemistry

In medicinal chemistry, 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is a key intermediate for exploring the impact of the 3-chlorophenyl motif on biological target binding [3]. As demonstrated in Section 3, the 3'-chloro substitution offers a specific balance of molecular weight (254.71 g/mol) and physicochemical properties that differentiate it from the 3'-bromo (299.16 g/mol) and 3'-fluoro (238.25 g/mol) analogs . Researchers can use this building block to generate a series of analogs after deprotection, systematically varying the chlorine position or replacing it to optimize potency, selectivity, and metabolic stability [4].

Process Chemistry and Scalable Route Scouting

For process chemists, the distinct physicochemical properties of 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (density: 1.19 g/cm³; boiling point: 382.4°C) are critical for developing scalable and robust synthetic routes . The 1,3-dioxane protecting group is stable under a range of conditions and can be removed under mild acidic hydrolysis . Its density, which differs from the 3'-bromo (1.37 g/cm³) and unsubstituted (1.09 g/cm³) analogs, informs extraction and phase separation steps . This data allows engineers to design efficient workup and purification protocols, avoiding the pitfalls of substituting a compound with different physical properties.

Application
Selection Property
Validation Focus
Multi-step carbonyl-protected synthesis
1,3-Dioxane acetal protecting group
Carbonyl masking during organometallic steps
SAR exploration of 3-chlorophenyl motif
3'-Chloro substitution profile
Physicochemical and binding property modulation
Scalable process route scouting
Defined density and boiling point
Purification and phase separation optimization

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